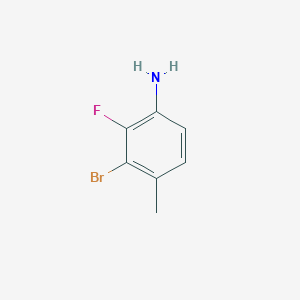

3-Bromo-2-fluoro-4-methylaniline

Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds that have found extensive use in organic synthesis. The presence of halogen atoms on the aniline ring profoundly influences the molecule's reactivity and physical properties. Halogens can act as directing groups in electrophilic aromatic substitution reactions and are key functionalities for cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.

The introduction of both bromine and fluorine into the aniline structure, as seen in 3-Bromo-2-fluoro-4-methylaniline, offers a dual advantage. The bromine atom can be readily displaced or used in coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in biologically active molecules. The presence of multiple halogens on an aromatic ring is a common feature in many modern pharmaceuticals and agrochemicals. chemicalbook.com In fact, a significant number of drugs approved by the FDA contain halogen atoms, underscoring the importance of halogenated intermediates in drug discovery. chemicalbook.comnih.gov

Significance of Substituted Anilines as Chemical Intermediates

Substituted anilines are foundational components in the synthesis of a vast array of organic compounds. They are integral to the production of dyes, polymers, and, most notably, pharmaceuticals. The amino group of aniline can be readily modified, and the aromatic ring can be further functionalized, making these compounds highly versatile synthetic intermediates.

Anilines are precursors to a wide range of bioactive molecules and are a common motif in many top-selling drugs. chemicalbook.com Their ability to participate in various chemical transformations allows for the construction of complex molecular architectures. The development of new methods for synthesizing substituted anilines remains an active area of research, with a focus on achieving diverse substitution patterns with high efficiency and selectivity. sigmaaldrich.comgoogle.combldpharm.com

Overview of Research Trajectories for this compound

While dedicated research on this compound is not yet widely published, its structural features allow for informed predictions of its potential research applications. As a halogenated aniline, it is poised to be a valuable building block in several key areas:

Pharmaceutical Synthesis: The compound's structure is analogous to intermediates used in the synthesis of targeted therapies, particularly kinase inhibitors. For instance, related bromo-fluoro-aniline derivatives are used in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a key target in the treatment of certain cancers and autoimmune diseases. chemicalbook.com The specific arrangement of substituents on this compound could offer unique binding interactions with biological targets.

Agrochemical Development: Halogenated anilines are also employed in the creation of new pesticides and herbicides. The strategic placement of halogen atoms can enhance the biological activity and stability of these compounds.

Materials Science: In the field of materials science, functionalized anilines are used to synthesize advanced polymers and dyes. The properties of this compound could be leveraged to create materials with enhanced thermal stability, specific optical properties, or other desirable characteristics.

The primary research trajectory for this compound is therefore as a versatile intermediate, enabling the synthesis of novel molecules with potential applications across multiple scientific disciplines.

Chemical Data for this compound hydrochloride

| Property | Value |

| Molecular Formula | C₇H₇BrFN |

| Monoisotopic Mass | 202.9746 Da |

| Predicted XlogP | 2.4 |

Data sourced from PubChemLite. uni.lu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

3-bromo-2-fluoro-4-methylaniline |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 |

InChI Key |

XKRVJFWBGCGVFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Fluoro 4 Methylaniline

Established Synthetic Pathways to 3-Bromo-2-fluoro-4-methylaniline

Established routes to this compound primarily rely on the strategic and regioselective halogenation of aniline (B41778) precursors. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of these reactions.

Strategic Introduction of Halogen Substituents

The synthesis often commences with a commercially available substituted aniline, such as 2-fluoro-4-methylaniline (B1213500). The introduction of the bromine atom is a key step, typically achieved through electrophilic aromatic substitution. The existing fluoro and methyl groups on the aniline ring direct the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director, while the methyl group is an activating ortho-, para-director.

A common and effective brominating agent for this purpose is N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), at controlled temperatures to ensure high regioselectivity and yield.

One documented method for a related isomer, 4-bromo-3-fluoro-2-methylaniline, involves the bromination of 3-fluoro-2-methylaniline (B146951) with NBS. ambeed.com This reaction provides a strong basis for predicting the outcome of the bromination of 2-fluoro-4-methylaniline.

Regioselective Functionalization Approaches

The regioselectivity of the bromination of 2-fluoro-4-methylaniline is dictated by the interplay of the directing effects of the substituents. The amino group is the most powerful activating and directing group, favoring substitution at the ortho and para positions. In 2-fluoro-4-methylaniline, the para position to the amino group is occupied by the methyl group. The positions ortho to the amino group are C3 and C5. The C3 position is also ortho to the fluorine and meta to the methyl group, while the C5 position is meta to both the fluorine and methyl groups. Therefore, bromination is expected to occur preferentially at the C3 position, which is ortho to the strongly activating amino group and not sterically hindered.

A study on the regioselective bromination of various anilines using copper(II) bromide in ionic liquids has shown high selectivity for the para-position. researchgate.net For substrates where the para-position is blocked, ortho-bromination is observed. This supports the feasibility of selectively brominating the C3 position of 2-fluoro-4-methylaniline.

The following table outlines a plausible and established synthetic route for this compound based on these principles.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Fluoro-4-methylaniline | N-Bromosuccinimide | Acetonitrile | 10-25 | 1 | This compound | ~67 | ambeed.com (adapted) |

| 2-Fluoro-4-methylaniline | N-Bromosuccinimide | N,N-dimethylformamide | 0-20 | Overnight | This compound | ~97 | ambeed.com (adapted) |

Advanced Synthetic Route Development and Optimization

Advanced synthetic strategies for this compound focus on the construction of the molecule through modern cross-coupling and amination reactions. These methods often offer greater flexibility and control over the introduction of the various functional groups.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. researchgate.net This methodology can be applied to the synthesis of this compound, for instance, by coupling a suitably substituted aryl halide with an ammonia (B1221849) surrogate or ammonia itself.

A potential synthetic precursor for this approach would be 1,3-dibromo-2-fluoro-4-methylbenzene (B13637357) or 3-bromo-1-chloro-2-fluoro-4-methylbenzene. The differential reactivity of the halogen atoms can be exploited to selectively introduce the amino group. Palladium catalysts, in conjunction with specialized phosphine (B1218219) ligands, are employed to facilitate this transformation. researchgate.net

Nucleophilic Aromatic Substitution in Precursor Synthesis

Nucleophilic aromatic substitution (SNA) reactions can be utilized in the synthesis of precursors to this compound. For example, a precursor such as a dinitro- or cyano-substituted toluene (B28343) derivative could undergo regioselective nucleophilic displacement of a leaving group by fluoride, followed by further functional group manipulations to introduce the bromo and amino moieties. The feasibility and regioselectivity of such substitutions are highly dependent on the electronic nature of the aromatic ring and the reaction conditions.

Amination Reactions for Aniline Core Formation

The final step in many synthetic routes to this compound involves the formation of the aniline core. This is often achieved through the reduction of a nitro group. For instance, a precursor like 2-bromo-3-fluoro-4-methylnitrobenzene can be reduced to the corresponding aniline. Various reducing agents can be employed for this transformation, including tin(II) chloride or catalytic hydrogenation.

A documented synthesis of the related 3-bromo-2-methylaniline (B1266185) from 1-bromo-2-methyl-3-nitrobenzene utilizes stannous dichloride hydrate (B1144303) with a reported yield of 95%. guidechem.com Another method employs iron filings in the presence of ammonium (B1175870) chloride, yielding 94% of the product. guidechem.com These methods are directly applicable to the synthesis of this compound from a corresponding nitroaromatic precursor.

The following table summarizes a potential advanced synthetic route.

| Precursor | Reaction Type | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 1,3-Dibromo-2-fluoro-4-methylbenzene | Buchwald-Hartwig Amination | Ammonia surrogate, Pd catalyst, ligand, base | Toluene or Dioxane | Elevated temperature | This compound | - | researchgate.net (conceptual) |

| 2-Bromo-3-fluoro-4-methylnitrobenzene | Nitro Group Reduction | SnCl2·2H2O | Ethanol | 80 °C, 3h | This compound | ~95 | guidechem.com (adapted) |

| 2-Bromo-3-fluoro-4-methylnitrobenzene | Nitro Group Reduction | Fe, NH4Cl | Ethanol/Water | 4 °C, 70h | This compound | ~94 | guidechem.com (adapted) |

Efficiency and Scalability Considerations in this compound Synthesis

Further research and publication of synthetic methods for this compound are necessary to enable a thorough assessment of its synthetic efficiency and scalability.

Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluoro 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on 3-Bromo-2-fluoro-4-methylaniline

No specific studies on the electrophilic aromatic substitution reactions of this compound were found. The directing effects of the existing substituents—the ortho, para-directing amino and methyl groups versus the deactivating, meta-directing (with respect to themselves) halogen groups—would create a complex regiochemical outcome that requires experimental verification.

Nucleophilic Substitution Reactions Involving Halogen and Amine Groups

Information regarding nucleophilic substitution reactions specifically targeting the halogen or amine groups of this compound is not available. This includes nucleophilic aromatic substitution (SNAr) of the bromo or fluoro groups, which would be influenced by the electronic nature of the aniline (B41778) ring, and reactions involving the nucleophilicity of the amine group itself.

Cross-Coupling Reactions of this compound (e.g., Suzuki, Buchwald-Hartwig)

While Suzuki and Buchwald-Hartwig reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds on aryl halides, no specific examples utilizing this compound as a substrate have been documented in the available literature. The efficiency and outcome of such reactions would depend on the relative reactivity of the C-Br versus the C-F bond under various catalytic conditions.

Oxidation and Reduction Chemistry of this compound

There are no specific reports detailing the oxidation or reduction chemistry of this compound. Research on the oxidation of the aniline group or the reduction of the aromatic system for this particular molecule has not been published.

Radical Chemistry and Reactivity of this compound Derived Species

The radical chemistry of species derived from this compound remains an unexplored area of research. No studies on the formation or reactivity of radical cations or other radical species from this compound are currently available.

Derivatization Strategies for Expanding Chemical Space

Without primary literature on the reactivity of this compound, a discussion of specific, experimentally validated derivatization strategies is not possible.

Advanced Applications of 3 Bromo 2 Fluoro 4 Methylaniline in Organic Synthesis

Role as a Key Building Block for Complex Chemical Architectures

The distinct arrangement of bromo, fluoro, methyl, and amino groups on the benzene (B151609) ring of 3-Bromo-2-fluoro-4-methylaniline provides multiple reactive sites for a variety of chemical transformations. This allows for its use as a foundational element in the synthesis of intricate molecular frameworks.

The synthesis of novel pharmaceutical agents often relies on the use of specialized building blocks that can be elaborated into complex heterocyclic structures. Halogenated anilines, in particular, are prized for their utility in cross-coupling reactions and for their ability to modulate the physicochemical properties of the final drug molecule.

While direct literature on the use of this compound is emerging, the application of structurally similar compounds underscores its potential. For instance, the related compound 3-Bromo-2-methylaniline (B1266185) serves as a crucial intermediate in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors and sphingosine-1-phosphate-1 receptor agonists. chemicalbook.com These classes of molecules are significant in the treatment of various diseases, including B cell malignancies and autoimmune disorders. chemicalbook.com The synthetic strategies employed often involve the construction of complex heterocyclic systems where the substituted aniline (B41778) is a key precursor.

Furthermore, a patent for the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, a pharmaceutical intermediate, highlights the value of the fluorinated methylaniline core in drug discovery. google.com This suggests that this compound would be an excellent starting material for analogous pharmaceutical candidates, where the bromine atom can be readily converted to other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings to build molecular complexity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug product.

| Precursor Compound | Therapeutic Target/Application | Key Synthetic Transformation |

| 3-Bromo-2-methylaniline | Bruton's tyrosine kinase (BTK) inhibitors | Formation of pyrimidine (B1678525) analogs chemicalbook.com |

| 3-Bromo-2-methylaniline | Sphingosine-1-phosphate-1 receptor agonists | Bicyclic indazole template synthesis chemicalbook.com |

| 4-bromo-2-fluorobenzotrifluoride (related precursor) | Intermediate for 3-fluoro-2-methyl-4-trifluoromethylaniline HCl | Ortho-lithiation and methylation google.com |

The introduction of fluorine atoms into agrochemical candidates is a widely used strategy to enhance their efficacy and metabolic stability. Fluorine-containing compounds have significant applications in the development of herbicides, insecticides, and fungicides. google.com The unique combination of substituents in this compound makes it an attractive intermediate for the synthesis of novel agrochemicals. The bromo group provides a convenient handle for further chemical modification, allowing for the introduction of various toxophoric moieties. While specific examples detailing the use of this compound in commercial agrochemicals are not prevalent in public literature, its potential is underscored by the general importance of fluorinated and brominated anilines in this sector. The development of agrochemical compositions with improved properties often involves the use of highly substituted aromatic intermediates. googleapis.com

Azo dyes represent the largest class of synthetic colorants used in a wide range of applications, including the dyeing of textiles, plastics, and in printing technologies. nih.gov The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. nih.gov Substituted anilines are fundamental precursors in this process, with the nature and position of the substituents on the aniline ring playing a crucial role in determining the color, fastness, and other properties of the resulting dye.

Disperse dyes, used for coloring synthetic fibers like polyester (B1180765), are often based on substituted anilines. nih.govresearchgate.net The use of halogenated anilines, such as those containing bromine and chlorine, has been reported in the synthesis of novel disazo disperse dyes. researchgate.netscispace.com These dyes can exhibit desirable properties such as good light and washing fastness. The presence of a fluorine atom in this compound can be expected to enhance the brightness and photostability of the resulting dyes. The general synthetic route to azo dyes from anilines suggests that this compound would be a valuable precursor for creating a range of vibrant and durable colors. researchgate.netsphinxsai.comresearchgate.net

| Precursor Type | Dye Class | Key Features |

| Substituted Anilines | Azo Dyes | Diazotization-coupling reaction nih.gov |

| Halogenated Anilines | Disperse Dyes | Good fastness properties on polyester nih.govresearchgate.net |

| 4-Bromoaniline and 3-Chloroaniline | Disazo Disperse Dyes | Synthesis of near-infrared absorbing dyes scispace.com |

Applications in Materials Science Research

The unique electronic and structural features of this compound also make it a promising candidate for the synthesis of advanced materials with tailored properties.

Polyaniline and its derivatives are a class of conducting polymers that have been extensively studied for their potential applications in areas such as rechargeable batteries, sensors, and anti-corrosion coatings. The properties of these polymers can be fine-tuned by introducing substituents onto the aniline monomer.

The synthesis of polyanilines from fluorinated anilines has been shown to yield polymers with enhanced thermal stability due to the strength of the carbon-fluorine bond. researchgate.netresearchgate.net The presence of a fluorine substituent can also influence the electrical conductivity of the resulting polymer. researchgate.net Chemical oxidative polymerization is a common method for synthesizing these materials. researchgate.netmetu.edu.tr Given these findings, the polymerization of this compound is expected to produce a functional polymer with a unique combination of properties. The bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups to further tailor the material's characteristics.

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. tcichemicals.com Calamitic, or rod-shaped, liquid crystals are composed of a rigid core and flexible terminal groups. mdpi.comcolorado.edu The nature of the rigid core and its substituents significantly influences the mesomorphic behavior of the compound.

Aromatic rings are common components of the rigid core of calamitic liquid crystals. mdpi.com The strategic placement of lateral substituents, such as fluorine and methyl groups, can disrupt molecular packing and lower the clearing point of the liquid crystalline phase. mdpi.com This allows for the fine-tuning of the temperature range over which the liquid crystalline phase is stable. While specific liquid crystals based on this compound are not yet widely reported, its rigid, substituted aromatic structure makes it an excellent candidate for incorporation as a core unit in the synthesis of novel calamitic liquid crystals. nih.gov The bromine atom could also be used to link the core to other parts of the liquid crystal molecule.

| Material Class | Key Monomer/Precursor Feature | Resulting Properties/Applications |

| Functional Polymers (Polyanilines) | Fluorinated Aniline Monomers | Enhanced thermal stability, tunable conductivity researchgate.netresearchgate.net |

| Liquid Crystalline Compounds | Substituted Aromatic Cores | Control over mesophase behavior and clearing point mdpi.comnih.gov |

Precursors for Optoelectronic Materials

The inherent electronic properties of the this compound scaffold make it an attractive starting point for the development of novel optoelectronic materials. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromo and fluoro substituents creates a "push-pull" system within the molecule. This electronic arrangement is a key feature in the design of materials with significant nonlinear optical (NLO) properties. bohrium.com

Organic materials with high NLO activity are of great interest for applications in photonics and related technologies, offering potential advantages over their inorganic counterparts. bohrium.com The synthesis of derivatives from precursors like this compound allows for the fine-tuning of these properties. For instance, the introduction of various donor and acceptor groups can significantly impact the first-order hyperpolarizability, a measure of a material's NLO response. bohrium.commq.edu.au

Recent research has explored the synthesis of various fluorinated aniline derivatives and their potential in photoelectric technology. bohrium.com Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships that govern the NLO activity of these molecules. bohrium.com These theoretical investigations help in predicting the effects of different substituents on the electronic and optical properties, guiding the synthesis of new materials with enhanced performance. bohrium.com

| Derivative Class | Key Structural Features | Potential Optoelectronic Application |

| Chalcone Derivatives | Presence of a carbonyl group and a carbon-carbon double bond, with various donor and acceptor substituents. | Optical limiting, third-order NLO applications. researchgate.net |

| Porphyrin Derivatives | Highly conjugated macrocyclic structures, often with metal centers and peripheral substituents. | Third-order NLO applications. rsc.org |

| Styrylpyrimidine Derivatives | Branched structures with a pyrimidine core and donor groups at the periphery. | Two-photon absorption materials. rsc.org |

This table provides an overview of derivative classes that can be synthesized from precursors like this compound and their potential applications in optoelectronics.

Catalytic and Ligand Applications of this compound Derivatives

Derivatives of this compound are also valuable in the field of catalysis, primarily as ligands for transition metal catalysts. The nitrogen atom of the aniline group and other potential coordination sites introduced during derivatization can bind to metal centers, influencing the catalyst's activity, selectivity, and stability.

For example, Schiff base derivatives, formed by the condensation of anilines with aldehydes or ketones, are well-known for their excellent coordination ability. nih.gov These compounds can act as ligands in various catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions like the Suzuki cross-coupling. nih.gov The electronic and steric properties of the aniline precursor, such as the presence of the bromo, fluoro, and methyl groups in this compound, can be used to modulate the performance of the resulting catalyst.

Exploration of Non-Linear Optical Properties in Derivatives

The "push-pull" electronic structure inherent in aniline derivatives is a cornerstone for designing molecules with significant non-linear optical (NLO) properties. bohrium.com The strategic placement of electron-donating groups (like the amino and methyl groups) and electron-withdrawing groups (like the bromo and fluoro substituents) on the aromatic ring of this compound creates a molecule with a significant dipole moment that can be further enhanced upon excitation. This intramolecular charge transfer is a key factor for high second-order and third-order NLO responses.

Theoretical studies have shown that the NLO properties of substituted anilines can be systematically tuned. bohrium.commq.edu.au For instance, the strength of the donor and acceptor groups, the length of the conjugation path, and the presence of additional substituents all play a crucial role in determining the magnitude of the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). bohrium.commq.edu.aunih.gov

Experimental techniques such as the Z-scan method are employed to measure the third-order NLO properties of newly synthesized derivatives. researchgate.netresearchgate.net Research on various classes of organic molecules, including chalcones and porphyrins, has demonstrated that the introduction of specific substituents can lead to materials with high third-order optical susceptibility (χ(3)) and two-photon or three-photon absorption cross-sections. researchgate.netrsc.org These properties are essential for applications in optical limiting, optical switching, and 3D microfabrication.

| NLO Property | Description | Influencing Factors |

| First-order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Donor/acceptor strength, conjugation length, substituent effects. bohrium.commq.edu.au |

| Third-order Optical Susceptibility (χ(3)) | A macroscopic measure of the third-order NLO response of a material. | Molecular structure, intermolecular interactions, concentration. researchgate.net |

| Two-Photon/Three-Photon Absorption | A process where a molecule simultaneously absorbs two or three photons. | Molecular structure, electronic transitions, solvent polarity. rsc.orgrsc.org |

This table summarizes key non-linear optical properties and the factors that influence them in derivatives of compounds like this compound.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Fluoro 4 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 3-Bromo-2-fluoro-4-methylaniline. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and chemical environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts and coupling constants are influenced by the electronic effects of the bromo, fluoro, and amino substituents. The aromatic region would likely display two doublets, corresponding to the two adjacent aromatic protons. The methyl group would appear as a singlet, and the amine protons would also likely present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms attached to the electronegative fluorine and bromine atoms will be significantly shifted downfield. The aromatic carbons will appear in the typical range of 110-160 ppm.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a valuable technique. It would show a single resonance, and its coupling with neighboring protons would further confirm the substitution pattern on the aromatic ring.

To illustrate the expected chemical shifts, a comparative data table with related compounds is presented below.

| Compound | Functional Group | Predicted/Observed ¹H NMR Chemical Shifts (ppm) | Predicted/Observed ¹³C NMR Chemical Shifts (ppm) |

| This compound | Aromatic CH, -NH₂, -CH₃ | Aromatic: ~6.8-7.2, -NH₂: ~3.8 (broad), -CH₃: ~2.2 | Aromatic: ~110-155, -CH₃: ~18 |

| 2-Fluoro-4-methylaniline (B1213500) chemicalbook.comnih.gov | Aromatic CH, -NH₂, -CH₃ | Aromatic: 6.6-6.8, -NH₂: 3.6 (broad), -CH₃: 2.2 | Aromatic: 115-145, -CH₃: 20 |

| 3-Bromo-4-methylaniline chemicalbook.com | Aromatic CH, -NH₂, -CH₃ | Aromatic: 6.6-7.1, -NH₂: 3.7 (broad), -CH₃: 2.2 | Aromatic: 115-140, -CH₃: 20 |

Note: The data for this compound is predictive and based on the analysis of related structures.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

The fragmentation of anilines in the mass spectrometer often involves the loss of small neutral molecules or radicals. libretexts.org For this compound, key fragmentation pathways could include the loss of a hydrogen cyanide (HCN) molecule from the aromatic ring, cleavage of the methyl group, or loss of the bromine or fluorine atoms.

Predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ and other adducts of this compound hydrochloride have been calculated, which can aid in its identification in complex mixtures. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 203.98188 | 133.3 |

| [M+Na]⁺ | 225.96382 | 146.4 |

| [M-H]⁻ | 201.96732 | 138.7 |

Data sourced from predicted values for this compound hydrochloride. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. The C-Br and C-F stretching vibrations will be found in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

A study on the related molecule 2-bromo-4-methylaniline (B145976) provides insight into the expected vibrational frequencies. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for this compound |

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2960 |

| C=C Aromatic Ring Stretching | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1000 - 1200 |

| C-Br Stretching | 500 - 600 |

Note: The expected wavenumber ranges are based on general spectroscopic principles and data from related compounds.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of non-volatile and thermally sensitive compounds like substituted anilines. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for the separation and quantification of this compound. Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. The retention time of the compound is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective technique for the analysis of volatile compounds. For this compound, a GC method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column. mdpi.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then detects and fragments the eluted compound, providing a mass spectrum that can be used for definitive identification. Studies on the GC-MS analysis of aniline (B41778) derivatives have demonstrated the utility of this technique for their determination in various matrices. d-nb.info

Computational and Theoretical Investigations of 3 Bromo 2 Fluoro 4 Methylaniline

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3-Bromo-2-fluoro-4-methylaniline, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry and electronic properties.

A hypothetical DFT study would likely reveal a non-planar geometry for the amino group, with the nitrogen atom slightly pyramidalized, a common feature in anilines. The bond lengths and angles would reflect the steric and electronic influences of the substituents. For instance, the C-N bond might exhibit some double bond character due to resonance.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with contributions from the electron-withdrawing halogen substituents. The precise energies and distributions would need to be calculated. A smaller HOMO-LUMO gap would suggest that the molecule is relatively reactive and can participate in various chemical reactions.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack. In an MESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP map would likely show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair, making it a primary site for protonation and electrophilic attack. The aromatic ring would exhibit a complex potential landscape due to the competing effects of the substituents. The areas ortho and para to the amino group are expected to be electron-rich due to resonance, while the regions near the electronegative fluorine and bromine atoms would be more electron-deficient.

Prediction and Characterization of Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as ω = χ² / (2η).

Without specific calculations, we can only speculate on the values of these descriptors for this compound. The presence of both electron-donating and electron-withdrawing groups would result in moderate values for these reactivity descriptors.

| Reactivity Descriptor | Predicted Qualitative Value |

| Chemical Hardness (η) | Moderate |

| Electronegativity (χ) | Moderate |

| Electrophilicity Index (ω) | Moderate |

This table is predictive and not based on published experimental data.

Conformational Analysis and Energetic Profiles

The presence of the methyl and amino groups introduces the possibility of different conformations due to rotation around the C-C and C-N single bonds. A conformational analysis would involve calculating the potential energy surface as a function of the relevant dihedral angles.

The rotation of the methyl group is generally associated with a low energy barrier. The orientation of the amino group with respect to the aromatic ring is more complex. While a planar conformation would maximize resonance stabilization, steric hindrance with the adjacent bromine atom might favor a slightly puckered, non-planar arrangement of the -NH₂ group. The energetic profile would reveal the most stable conformer and the energy barriers between different conformations.

Elucidation of Structure-Reactivity and Structure-Property Relationships

The relationship between the structure of this compound and its reactivity is governed by the electronic and steric effects of its substituents. The amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the positions ortho to the amino group are sterically hindered by the bromine and methyl groups.

Future Directions and Emerging Research Opportunities for 3 Bromo 2 Fluoro 4 Methylaniline

Development of Sustainable and Green Synthetic Methodologies

The synthesis of functionalized anilines is a cornerstone of the chemical industry. However, traditional methods often rely on harsh reagents and generate significant waste. The future of synthesizing 3-Bromo-2-fluoro-4-methylaniline will undoubtedly focus on the development of more environmentally benign and efficient processes.

Key Research Thrusts:

Catalytic Halogenation: Exploring selective and efficient catalytic methods for the bromination and fluorination of a 2-fluoro-4-methylaniline (B1213500) precursor would be a primary focus. This could involve the use of transition-metal catalysts or organocatalysts to achieve high regioselectivity and yield under mild conditions, minimizing the use of stoichiometric and often hazardous halogenating agents. acs.org A promising avenue is the use of mechanochemical methods, such as ball milling with piezoelectric materials, which has been shown to facilitate solvent-minimized halogenation of aryl diazonium salts. acs.org

Biocatalysis: The use of enzymes, such as halogenases and nitroreductases, offers a highly selective and environmentally friendly route to substituted anilines. mt.comlibretexts.org Future research could involve engineering enzymes to specifically recognize and functionalize a suitable precursor to this compound. mt.comlibretexts.org For instance, the chemoenzymatic synthesis of anilines using immobilized nitroreductases in continuous flow systems presents a sustainable alternative to traditional precious-metal-catalyzed hydrogenations. mt.com

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-based solvents, and less toxic reagents will be crucial. For example, methods for the synthesis of substituted anilines from isatoic anhydride (B1165640) derivatives have been developed that are fast, efficient at room temperature, and scalable. nih.gov

Exploration of Novel Bio-Inspired Applications

Halogenated anilines are found in various natural products and often exhibit significant biological activity. nih.govresearchgate.net This provides a strong rationale for exploring the bio-inspired applications of this compound, particularly in the realm of medicinal chemistry. The structural motifs present in this compound suggest its potential as a building block for novel therapeutic agents.

Potential Areas of Investigation:

Kinase Inhibitors: Substituted anilines are a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this compound could be exploited to design new inhibitors with improved potency and selectivity. For instance, a related compound, 3-Bromo-2-methylaniline (B1266185), has been used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. chemicalbook.com

Sirtuin Modulation: A positional isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential therapeutics for cancer. ossila.com This suggests that this compound could also serve as a scaffold for developing modulators of sirtuins or other epigenetic targets.

Antimicrobial and Antiviral Agents: The presence of halogen atoms can enhance the antimicrobial and antiviral properties of organic molecules. Investigating the activity of derivatives of this compound against various pathogens could lead to the discovery of new anti-infective agents.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. uc.ptacs.org The integration of this compound synthesis and its subsequent derivatization into automated flow platforms represents a significant opportunity for accelerating drug discovery and process development.

Future Directions:

Continuous Flow Synthesis: Developing a robust and scalable continuous flow process for the synthesis of this compound would be a key objective. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed reactors. mdpi.com Flow chemistry is particularly well-suited for handling hazardous reagents and highly exothermic reactions often encountered in halogenations. sigmaaldrich.com

Automated Library Synthesis: Automated flow chemistry systems can be employed for the rapid generation of libraries of compounds derived from this compound. nih.gov This would enable high-throughput screening for biological activity and the rapid identification of structure-activity relationships (SAR).

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. This approach could be applied to the synthesis of complex molecules starting from this compound, significantly streamlining the synthetic workflow.

Advanced Spectroscopic and In Situ Monitoring Techniques

A thorough understanding of the reaction kinetics, mechanisms, and the properties of intermediates is crucial for optimizing the synthesis and application of this compound. Advanced spectroscopic techniques and in situ monitoring will play a pivotal role in this endeavor.

Areas for Advancement:

In Situ Reaction Monitoring: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of reactions in real-time. mt.commt.comspectroscopyonline.com This allows for precise control over reaction conditions and provides valuable insights into the formation of intermediates and byproducts.

Comprehensive Spectroscopic Characterization: Detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound and its derivatives is essential for unambiguous structure elucidation. While some computed data is available for the hydrochloride salt, experimental verification is needed. uni.lu

Crystallographic Studies: Obtaining single-crystal X-ray diffraction data for derivatives of this compound can provide definitive information about its three-dimensional structure and intermolecular interactions, which is invaluable for understanding its biological activity and material properties.

Synergistic Experimental and Computational Research Paradigms

The integration of experimental and computational approaches offers a powerful strategy for accelerating the discovery and development of new molecules. A synergistic paradigm will be essential for unlocking the full potential of this compound.

Collaborative Research Opportunities:

Computational Screening and Design: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, electronic properties, and potential biological activity of derivatives of this compound. nih.govacs.orgnih.gov This can guide the design of new synthetic targets with desired properties.

Mechanistic Elucidation: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and improve yields. mt.com

Structure-Based Drug Design: If a biological target for a derivative of this compound is identified, computational docking and molecular dynamics simulations can be used to understand its binding mode and to design more potent and selective analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.